molecular formula C14H15NO B2417249 N-ethyl-2-(1-naphthyl)acetamide CAS No. 1140-55-2

N-ethyl-2-(1-naphthyl)acetamide

Cat. No.: B2417249
CAS No.: 1140-55-2
M. Wt: 213.28
InChI Key: FXWOACKMLDZSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(1-naphthyl)acetamide is a white crystalline compound with a molecular weight of 237.31 g/mol. It is an amide derivative extensively used in scientific research as a chiral derivatizing agent. This compound is known for its unique structural properties, which make it valuable in various chemical reactions and applications.

Mechanism of Action

Target of Action

N-ethyl-2-(1-naphthyl)acetamide, also known as N-ethyl-2-naphthalen-1-ylacetamide, is primarily targeted by an electron-deficient cationic Cp E-rhodium (III) complex . This complex plays a crucial role in catalyzing the non-oxidative [2+2+2] annulation of this compound .

Mode of Action

The interaction of this compound with its target involves the cleavage of adjacent C–H and C–N bonds . This process leads to the formation of densely substituted phenanthrenes . The use of this compound in place of acetanilide switches the reaction pathway from the oxidative [2+2+2] annulation-lactamization via C–H/C–H cleavage to the non-oxidative [2+2+2] annulation via C–H/C–N cleavage .

Biochemical Pathways

The biochemical pathway affected by this compound involves the [2+2+2] annulation of three unsaturated compounds . This pathway is a useful method for the synthesis of six-membered carbocycles and heterocycles . The transition-metal-catalyzed [2+2+2] annulation of three alkynes can afford densely substituted benzenes with an atom- and step-economical manner .

Result of Action

The action of this compound results in the formation of densely substituted phenanthrenes . This is achieved under mild conditions (at 40 °C under air) via the non-oxidative [2+2+2] annulation of this compound with two alkynoates .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and air. The non-oxidative [2+2+2] annulation of this compound with two alkynoates occurs under mild conditions (at 40 °C under air) . These conditions may influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(1-naphthyl)acetamide can be achieved through several methods. One common approach involves the reaction of 1-naphthylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired amide compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(1-naphthyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl acetic acid derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in substitution reactions, where the ethyl group or the naphthyl ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthyl acetic acid derivatives, amines, and substituted naphthyl compounds .

Scientific Research Applications

N-ethyl-2-(1-naphthyl)acetamide is widely used in scientific research due to its versatility:

    Chemistry: It serves as a chiral derivatizing agent, aiding in the determination of enantiomeric purity of various compounds.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Naphthyl)acetamide: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.

    N-ethyl-2-(2-naphthyl)acetamide: An isomer with the naphthyl group in a different position, affecting its chemical properties and uses.

Uniqueness

N-ethyl-2-(1-naphthyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and makes it particularly useful as a chiral derivatizing agent. Its ability to form stable complexes with various molecular targets further enhances its applicability in scientific research.

Properties

IUPAC Name

N-ethyl-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-15-14(16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWOACKMLDZSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.